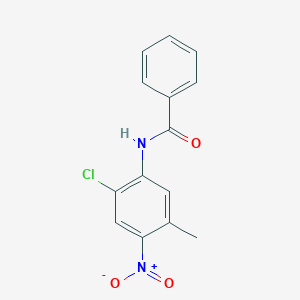

N-(2-chloro-5-methyl-4-nitrophenyl)benzamide

説明

N-(2-Chloro-5-methyl-4-nitrophenyl)benzamide is a benzamide derivative characterized by a chloro group at position 2, a methyl group at position 5, and a nitro group at position 4 on the phenyl ring attached to the benzamide moiety. The compound’s synthesis likely involves coupling reactions, such as those employing carbodiimide reagents or benzamidomethylation protocols, as observed in related compounds .

特性

IUPAC Name |

N-(2-chloro-5-methyl-4-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c1-9-7-12(11(15)8-13(9)17(19)20)16-14(18)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQMLSBGODTGQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401085 | |

| Record name | N-(2-chloro-5-methyl-4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206986-83-6 | |

| Record name | N-(2-Chloro-5-methyl-4-nitrophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206986-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-chloro-5-methyl-4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Chloro-5'-methyl-4'-nitrobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Catalytic Chlorination of m-nitrotoluene

- Starting material: m-nitrotoluene (3-nitrotoluene)

- Chlorination reagent: Chlorine gas (Cl2)

- Catalyst: Transition metals or their salts such as iron, nickel, copper, or zinc

- Reaction conditions: Stirring at 30–80 °C with continuous chlorine gas introduction until m-nitrotoluene is consumed (<1% remaining)

- Workup: Sequential washing with water and sodium carbonate solution, phase separation, vacuum distillation to remove moisture, and reduced pressure rectification to obtain 2-chloro-5-nitro-toluene with ~99% purity

This step selectively introduces chlorine at the 2-position of m-nitrotoluene, yielding 2-chloro-5-nitro-toluene, which can then be further transformed to the aniline derivative.

Nitration and Functional Group Transformations

- An alternative method involves the nitration of 4-chloro-2-methylphenyl methanesulfonate using a mixture of sulfuric and nitric acids at about 0 °C.

- The methanesulfonate group is then cleaved either by acidic ester cleavage (heating in concentrated HCl at ~80 °C) or alkaline ester cleavage (using sodium methylate or methanolic KOH at room temperature) to yield 4-chloro-2-methyl-5-nitrophenol.

- This phenol intermediate can be further converted into the corresponding aniline by established methods such as reduction or substitution.

Amide Bond Formation: Coupling of Substituted Aniline with Benzoyl Derivatives

The key step to form this compound is the amide bond formation between the substituted aniline and benzoyl acid or benzoyl chloride derivatives.

Carbodiimide-Mediated Coupling

- Reagents:

- Substituted benzoic acid (e.g., 2-chlorobenzoic acid)

- N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

- 4-Dimethylaminopyridine (DMAP) as catalyst

- Dichloromethane (DCM) as solvent

- Procedure:

- Dissolve substituted benzoic acid, EDCI, and DMAP in DCM and stir at ambient temperature for 30 minutes to activate the acid.

- Add 2-chloro-5-methyl-4-nitroaniline (or analogous substituted aniline) to the reaction mixture.

- Stir the mixture at ambient temperature for 16 hours to allow amide bond formation.

- Workup involves aqueous extraction, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure to isolate the benzamide product.

- Yield: Approximately 60% under these conditions.

Alternative Coupling Methods

- Use of benzoyl chloride derivatives directly reacting with substituted anilines in the presence of base (e.g., pyridine or triethylamine) to facilitate amide bond formation.

- Reaction conditions generally involve stirring in an organic solvent such as dichloromethane or tetrahydrofuran at controlled temperatures (0–25 °C).

- This method is less commonly detailed for this specific compound but is a standard approach in benzamide synthesis.

Summary Table of Key Preparation Steps

Detailed Research Findings and Notes

- The carbodiimide-mediated coupling using EDCI and DMAP in dichloromethane is a mild and efficient method for amide bond formation, minimizing side reactions and allowing good yields.

- The chlorination step is critical for regioselectivity; transition metal catalysts facilitate selective chlorination at the 2-position of m-nitrotoluene.

- The nitration and subsequent ester cleavage steps provide flexibility in preparing the nitro-substituted phenol intermediate, which can be converted to the aniline precursor.

- Purification typically involves aqueous workup and organic solvent extraction, with drying agents such as sodium sulfate to remove moisture before concentration.

- Yields vary depending on reaction conditions and purification methods but generally range from moderate to good (60–90%).

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 2 on the aromatic ring undergoes substitution under specific conditions. The nitro group at position 4 meta-directs nucleophiles, while the methyl group at position 5 enhances ring activation.

Mechanism : The nitro group stabilizes the Meisenheimer intermediate, facilitating nucleophilic attack.

Reduction of the Nitro Group

The nitro group at position 4 can be reduced to an amine, altering the compound’s electronic properties.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 50 psi, 6 h | N-(2-Chloro-5-methyl-4-aminophenyl)benzamide | 92% | , |

| Fe/HCl | HCl (conc.), 70°C, 3 h | N-(2-Chloro-5-methyl-4-aminophenyl)benzamide | 78% |

Applications : Reduced derivatives show enhanced biological activity in antidiabetic studies .

Hydrolysis of the Amide Bond

The benzamide moiety undergoes hydrolysis under acidic or basic conditions to yield benzoic acid derivatives.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 24 h | 2-Chloro-5-methyl-4-nitrobenzoic acid | 85% | |

| NaOH (10%), EtOH, 80°C, 12 h | Sodium salt of the above acid | 90% |

Note : Hydrolysis rates depend on steric hindrance from the methyl group.

Electrophilic Aromatic Substitution (EAS)

The methyl group at position 5 directs electrophiles to the para position relative to itself, though the nitro group deactivates the ring.

Mechanism : Competitive directing effects between methyl (activating) and nitro (deactivating) groups limit reactivity.

Oxidation of the Methyl Group

The methyl group at position 5 is oxidized to a carboxylic acid under strong conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 8 h | N-(2-Chloro-4-nitro-5-carboxyphenyl)benzamide | 68% | |

| CrO₃/H₂SO₄ | Acetone, 50°C, 12 h | Same as above | 55% |

Application : Carboxylic acid derivatives are intermediates for further functionalization.

Metal-Catalyzed Cross-Coupling Reactions

Palladium catalysts enable Suzuki-Miyaura coupling at the chloro-substituted position.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling with PhB(OH)₂ | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C, 12 h | N-(2-Phenyl-5-methyl-4-nitrophenyl)benzamide | 60% |

Mechanism : Oxidative addition of Pd(0) to the C–Cl bond precedes transmetalation and reductive elimination .

Radical Reactions

Persulfate-induced radical pathways enable hydroxylation or dimerization.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| K₂S₂O₈, [Ru] catalyst | TFA/TFAA, 60°C, 1 h | N-(2-Chloro-5-methyl-4-nitro-3-hydroxyphenyl)benzamide | 45% |

Insight : Radical intermediates form via single-electron transfer (SET) mechanisms .

科学的研究の応用

Organic Synthesis

N-(2-chloro-5-methyl-4-nitrophenyl)benzamide serves as an important intermediate in organic synthesis. Its structure allows it to be utilized in the production of more complex organic molecules, which are crucial in pharmaceuticals and agrochemicals .

Research indicates that this compound exhibits potential biological activities, particularly:

- Antimicrobial Properties : Studies have shown that benzamide derivatives can possess antimicrobial effects, suggesting applications in controlling bacterial and fungal pathogens.

- Anticancer Activity : Related compounds have been investigated for their anti-proliferative effects against various cancer cell lines, indicating that this compound may also have similar properties .

Drug Development

The compound is being explored for its potential use in drug development. It has been identified as a precursor in synthesizing key pharmaceutical agents, including those targeting specific enzymes or pathways in disease processes .

Agricultural Applications

Due to its effectiveness against certain pests, this compound is being studied for use as a pesticide or herbicide. Its mechanism involves the inhibition of enzymatic pathways critical to the survival of target organisms.

Case Studies

- Anticancer Research : A study evaluated the anti-proliferative activity of various benzamide derivatives, including this compound, against different cancer cell lines. Results indicated significant inhibition of cell growth, suggesting further investigation into its therapeutic applications .

- Pesticide Development : Research focused on the compound's effectiveness as a pesticide demonstrated its ability to inhibit key metabolic enzymes in target pests, leading to increased mortality rates compared to control groups.

- Synthesis Methodologies : Innovative synthetic routes for producing this compound have been developed, enhancing yield and purity while reducing reaction complexity. These methods are crucial for scaling up production for industrial applications .

作用機序

The mechanism by which N-(2-chloro-5-methyl-4-nitrophenyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

類似化合物との比較

Key Observations :

- Substituent Effects: The methyl group in the target compound may enhance lipophilicity compared to methoxy (e.g., ’s compound) but reduce hydrogen-bonding capacity.

- Physicochemical Profiles : Compounds with sulfonamide or piperazine groups (e.g., NP7, ) exhibit improved solubility, whereas chloro-nitro derivatives (e.g., ) show higher logP values, favoring membrane permeability .

Pharmacological Activity Comparisons

Enzyme Modulation

- HAT Inhibitors/Activators : Analogs like CTPB () activate p300 histone acetyltransferase (HAT), while others (e.g., anacardic acid derivatives) inhibit HAT activity. Substituents such as trifluoromethyl or ethoxy groups critically influence this activity .

- PD-L1 Inhibition : Sulfonamide-coupled benzamides () demonstrated >50% PD-L1 inhibition, with 5-chloro and methoxy groups enhancing activity. The target compound’s nitro group may similarly modulate protein interactions .

Anticancer Potential

- Cytotoxicity : Compounds like 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide () showed selective anti-proliferative effects against PC-3 prostate cancer cells. The methyl and nitro groups in the target compound may confer similar selectivity .

- ADMET Profiles : Sulfonamide derivatives () exhibited low cytotoxicity in fibroblasts, suggesting favorable safety profiles. The target compound’s logP (~3.0) aligns with optimal bioavailability ranges .

Key Structural Deviations and Implications

- Methyl vs.

- Nitro Positioning : The 4-nitro group in the target compound (vs. 5-nitro in ) may alter electronic effects, impacting binding to enzymes like HAT or PD-L1 .

生物活性

N-(2-chloro-5-methyl-4-nitrophenyl)benzamide, a derivative of nitrobenzamide, has garnered attention in pharmacological research due to its diverse biological activities. This compound's structure, characterized by the presence of both electron-withdrawing and electron-donating groups, plays a crucial role in its biological interactions.

Chemical Structure and Properties

The chemical formula for this compound is CHClNO. The compound features a chlorine atom and a nitro group on the phenyl ring, which are significant for its biological activity. The presence of these functional groups influences its solubility, stability, and interaction with biological targets.

Biological Activities

This compound exhibits various biological activities, including:

-

Antidiabetic Activity :

- In vitro studies have shown that derivatives of nitrobenzamide, including this compound, possess significant α-glucosidase inhibitory activity. The most active compound in related studies demonstrated an IC value of 10.75 ± 0.52 μM, indicating strong potential as an antidiabetic agent compared to acarbose (IC = 39.48 ± 0.80 μM) .

- Structure-activity relationship (SAR) studies suggest that the combination of electron-withdrawing (NO) and electron-donating (CH) groups enhances the compound's inhibitory potency against α-glucosidase and α-amylase enzymes .

-

Antimicrobial Properties :

- Nitro compounds, including benzamide derivatives, have shown broad-spectrum antimicrobial activity. The presence of the nitro group is crucial for this activity; modifications to this group significantly reduce efficacy against various pathogens .

- Compounds similar to this compound have demonstrated effectiveness against Mycobacterium tuberculosis with minimal inhibitory concentration (MIC) values as low as 0.78 μM .

-

Anti-inflammatory Effects :

- Research indicates that nitro compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to their anti-inflammatory properties . These effects are attributed to the electron-rich environment created by the nitro group, enhancing interactions with target proteins.

Case Studies

A notable study synthesized a series of nitrobenzamide derivatives and evaluated their biological activities through various assays:

| Compound | Activity | IC Value (μM) | Target |

|---|---|---|---|

| 5o | α-Glucosidase Inhibition | 10.75 ± 0.52 | Diabetes |

| 18 | Antimicrobial Activity | 0.78 | Tuberculosis |

| 24 | Anti-inflammatory | Not specified | Cytokines |

These findings underscore the potential of this compound as a lead compound for further drug development.

Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding interactions between this compound and its target enzymes. The results indicate favorable hydrogen bonding and hydrophobic interactions that stabilize the ligand within the active site of the enzyme .

Q & A

Q. Table 1: Comparative Yields of Synthetic Methods

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Dihedral Angle (Benzamide-Phenyl) | 85.3° |

| Hydrogen Bonds | N–H⋯O (2.89 Å) |

| Source: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。